2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt
Overview
Description
Tauro-α-muricholic acid (TαMCA) is an antagonist of the farnesoid X receptor (FXR; IC50 = 28 µM) and a taurine-conjugated form of the murine-specific primary bile acid α-muricholic acid. TαMCA is common in rodents but has also been found in small amounts in human serum.
Mechanism of Action
Target of Action
These receptors play crucial roles in regulating lipid, glucose, and energy metabolism .
Mode of Action
Based on its structural characteristics, it can be hypothesized that it may bind to bile acid receptors, modulating their activity and influencing downstream signaling pathways .
Biochemical Pathways
The compound, being structurally similar to bile acids, may influence several biochemical pathways. For instance, activation of FXR leads to the induction of small heterodimer partner (SHP), which inhibits the activity of liver receptor homolog-1 (LRH-1), reducing the expression of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis .
Pharmacokinetics
As a bile acid derivative, it is likely to undergo enterohepatic circulation, being secreted into the bile after hepatic conjugation, reabsorbed in the intestine, and returned to the liver .
Result of Action
Modulation of bile acid receptors can have wide-ranging effects, including regulation of lipid and glucose metabolism, inflammation, and energy expenditure .
Action Environment
Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of this compound. For instance, diet can affect bile acid composition and consequently the compound’s efficacy. Similarly, gut microbiota can biotransform bile acids, potentially affecting the compound’s action .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXROOLWUZIWRB-BAMGEBLESA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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